molecular formula C14H16FNO2S B2654827 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797741-01-5

8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2654827
CAS No.: 1797741-01-5
M. Wt: 281.35
InChI Key: FKGPUGNXRZZPTI-UHFFFAOYSA-N
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Description

8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound features a sulfonyl group attached to a fluorinated methylbenzene ring, which is further connected to an azabicyclo[3.2.1]oct-2-ene framework. The presence of fluorine and sulfonyl groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common approach starts with the preparation of the azabicyclo[3.2.1]oct-2-ene core, followed by the introduction of the sulfonyl and fluorinated methylbenzene groups. Key steps may include:

    Formation of the Azabicyclo[3.2.1]oct-2-ene Core: This can be achieved through cycloaddition reactions involving suitable dienes and dienophiles.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2S/c1-10-9-13(7-8-14(10)15)19(17,18)16-11-3-2-4-12(16)6-5-11/h2-3,7-9,11-12H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGPUGNXRZZPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C=CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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